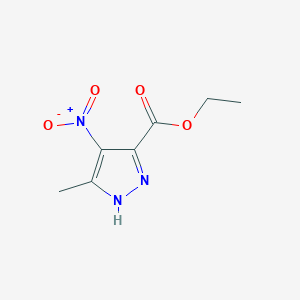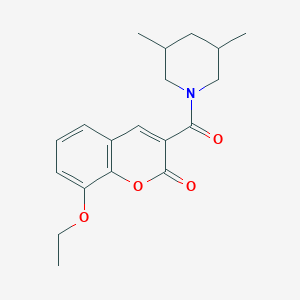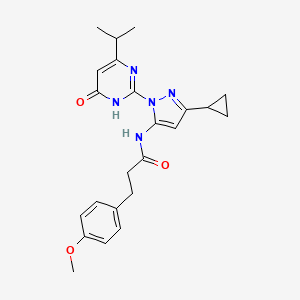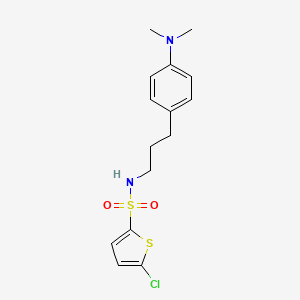
9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H17N5O5 and its molecular weight is 419.397. The purity is usually 95%.
BenchChem offers high-quality 9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides
The review by Ostrowski (2022) discusses the significance of five-membered heterocycles, including furan and thiophene, in drug design as structural units of bioactive molecules. It emphasizes the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities by comparing furanyl- or thienyl-substituted derivatives with their aryl counterparts. This includes a wide range of compounds such as 5-heteroaryl-2'-deoxyuridines, 8-heteroaryl-2,9-disubstituted adenine derivatives, and 6-heteroaryl purine and 7-deazapurine ribonucleosides, demonstrating their optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. These studies exemplify the search for compounds with enhanced activity and selectivity, highlighting the potential of structural modification in drug development (Ostrowski, 2022).
Environmental Fate of Parabens
Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments. Parabens, used as preservatives in various consumer products, are considered emerging contaminants. The study discusses their biodegradability, ubiquity in surface water and sediments, and potential as weak endocrine disrupter chemicals. Understanding the environmental impact of parabens, including those structurally related to the compound , is crucial for assessing their ecological risks and developing strategies for mitigating their presence in the environment (Haman, Dauchy, Rosin, & Munoz, 2015).
Tautomerism of Nucleic Acid Bases
The research by Person et al. (1989) explores the tautomerism of purine and pyrimidine bases, crucial for understanding the molecular interactions and stability of nucleic acids. This study provides insights into the effects of environmental interactions on the stability of tautomers, which is essential for drug design, especially when targeting nucleic acid components. The findings have implications for designing drugs that can interact specifically with DNA or RNA by targeting certain tautomeric forms, offering a pathway to novel therapeutic agents (Person et al., 1989).
Anticancer Potential of Benzimidazole Hybrids
Akhtar et al. (2019) present a comprehensive review on the design and synthesis of benzimidazole derivatives as anticancer agents. Benzimidazole and its derivatives are highlighted for their wide range of biological activities, including anticancer properties through mechanisms such as intercalation, alkylating agents, topoisomerases, and tubulin inhibitors. This review underscores the significance of structural modifications in benzimidazole derivatives to enhance their potency and selectivity as anticancer agents, demonstrating the importance of structural analysis in drug development (Akhtar et al., 2019).
Eigenschaften
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c1-2-29-13-6-4-3-5-12(13)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)11-7-8-14-15(9-11)31-10-30-14/h3-9H,2,10H2,1H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZMRVLGLKBKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2614768.png)
![1-[4-(Triazol-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2614769.png)

![3-{[4-(4-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2614773.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2614775.png)
![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one](/img/structure/B2614777.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2614778.png)



![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-4-cyano-N-methylbenzene-1-sulfonamide](/img/structure/B2614784.png)

![7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614791.png)